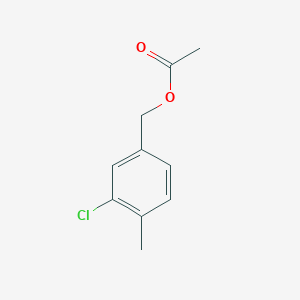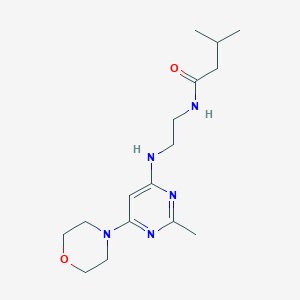
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a complex organic compound characterized by its multiple chlorine and fluorine atoms. This compound belongs to the quinoxaline family, which are heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Formation of the quinoxaline core: : This can be achieved by condensing 1,2-diamines with 1,2-diketones under acidic conditions.
Introduction of chlorine atoms: : Chlorination reactions are performed to introduce chlorine atoms at the 6 and 7 positions of the quinoxaline ring.
Introduction of the trifluoromethyl group: : This is typically achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Attachment of the trichlorophenoxy group: : This involves a substitution reaction where the trichlorophenoxy group is introduced at the 2 position of the quinoxaline ring.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to reduce certain functional groups, altering the compound's properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions can vary widely depending on the specific conditions and reagents used.
Scientific Research Applications
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: : It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple chlorine and fluorine atoms can influence its binding affinity and reactivity. The exact mechanism can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline is unique due to its specific arrangement of chlorine and fluorine atoms. Similar compounds include:
4,6-Dichloro-7-(2,4,5-trichlorophenoxy)-2-trifluoromethylbenzimidazole: : This compound has a similar structure but differs in the arrangement of chlorine atoms and the presence of a benzimidazole core instead of quinoxaline.
2,4,6-Trichlorophenoxyacetic acid: : This compound shares the trichlorophenoxy group but lacks the quinoxaline core and trifluoromethyl group.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H4Cl5F3N2O/c16-5-1-8(19)12(9(20)2-5)26-14-13(15(21,22)23)24-10-3-6(17)7(18)4-11(10)25-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLMPIRXGPECEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H4Cl5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788971.png)



![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2788977.png)

![4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2788979.png)


![1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2788984.png)

